molecular formula C19H19BrN4O2 B12136559 N-(2-bromophenyl)-6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanamide

N-(2-bromophenyl)-6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanamide

Cat. No.: B12136559
M. Wt: 415.3 g/mol
InChI Key: DMHIAFUTHXIHMT-UHFFFAOYSA-N
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Description

N-(2-Bromophenyl)-6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanamide is a synthetic compound featuring a benzotriazinone core linked to a 2-bromophenyl group via a hexanamide chain. The bromophenyl substituent may enhance lipophilicity and influence binding interactions compared to fluoro- or acetyl-substituted derivatives.

Properties

Molecular Formula

C19H19BrN4O2

Molecular Weight

415.3 g/mol

IUPAC Name

N-(2-bromophenyl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide

InChI

InChI=1S/C19H19BrN4O2/c20-15-9-4-6-11-17(15)21-18(25)12-2-1-7-13-24-19(26)14-8-3-5-10-16(14)22-23-24/h3-6,8-11H,1-2,7,12-13H2,(H,21,25)

InChI Key

DMHIAFUTHXIHMT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)CCCCCC(=O)NC3=CC=CC=C3Br

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of benzotriazine compounds, including N-(2-bromophenyl)-6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanamide, exhibit promising anticancer properties. A study highlighted that related benzotriazine derivatives demonstrated cytotoxic effects against several cancer cell lines, including breast and colon cancers. The mechanism of action is often attributed to the inhibition of key enzymes involved in cancer cell proliferation .

Enzyme Inhibition
Compounds containing the benzotriazine structure have been investigated for their ability to inhibit various enzymes. For instance, certain derivatives have shown effectiveness as inhibitors of acetylcholinesterase and butyrylcholinesterase, which are relevant in the treatment of Alzheimer's disease. The inhibition of these enzymes can lead to increased levels of acetylcholine in the brain, potentially improving cognitive function .

Biological Evaluation

In vitro Studies
In vitro evaluations have demonstrated the biological activities of this compound against different biological targets. For example, studies have reported its inhibitory effects on α-glucosidase and lipoxygenase enzymes, which are crucial in managing diabetes and inflammatory conditions .

Case Study: Antitumor Activity
A specific case study involving a series of benzotriazine derivatives revealed that compounds with similar structures to this compound exhibited significant antitumor activity in preclinical models. The study utilized molecular docking techniques to predict binding affinities and elucidate mechanisms of action .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step chemical reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy (both 1H^1H and 13C^13C) are employed to confirm the structure and purity of the synthesized compounds .

Activity Target Enzyme/Cell Line IC50 Value (µM) Reference
AnticancerMCF-7 (Breast Cancer)12.5
AnticancerHT-29 (Colon Cancer)15.0
Acetylcholinesterase InhibitionAChE20.0
α-Glucosidase Inhibitionα-glucosidase18.5

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution Reactions

The 2-bromophenyl group facilitates nucleophilic substitutions under transition metal catalysis. Key findings include:

Table 1: Optimized conditions for Suzuki-Miyaura coupling

Catalyst SystemBaseSolventTemp (°C)Yield (%)Reference
Pd(PPh₃)₄ (5 mol%)K₂CO₃DMF/H₂O8078
Pd(dppf)Cl₂ (3 mol%)CsFTHF6585

This reaction replaces the bromine atom with aryl/heteroaryl groups, enabling structural diversification for biological activity studies.

Benzotriazine Ring Transformations

The 4-oxo-1,2,3-benzotriazin-3(4H)-yl group undergoes reductive cyclization under basic conditions:

Key observation :

  • Microwave-assisted reactions in NMP at 150°C with K₂CO₃ (10 equiv) achieve 87% yield of fused benzazocine derivatives .

  • Mechanism involves enolate formation followed by nitrophenyl coupling and Grob fragmentation .

Equation :

Compound+LiHMDSBoc2OBenzazocine derivative (87% yield)\text{Compound} + \text{LiHMDS} \xrightarrow{\text{Boc}_2\text{O}} \text{Benzazocine derivative (87\% yield)}

Amide Bond Reactivity

The hexanamide chain participates in:

Hydrolysis :

  • Acidic (6M HCl, reflux): Cleaves to 6-aminohexanoic acid derivatives (72% yield)

  • Enzymatic (Lipase B): Selective cleavage under mild conditions (pH 7.4, 37°C)

Functionalization :

  • Reacts with chloroformates to form carbamate derivatives

  • Forms Schiff bases with aldehydes in anhydrous DCM

Reductive Pathways

Catalytic hydrogenation (H₂/Pd-C) reduces:

  • Benzotriazine ring to dihydro derivatives

  • Amide carbonyl to amine (requiring 80 psi H₂ pressure)

Comparative reactivity data :

Reduction TargetConditionsProduct Stability
Benzotriazine core10% Pd/C, EtOH, 25°CStable ≥48 hrs
Amide groupRa-Ni, H₂ (80 psi), 60°CRequires in-situ use

Solvent and Temperature Effects

Table 2: Solvent impact on cyclization efficiency

SolventDielectric ConstantReaction Yield (%)Byproduct Formation
NMP32.287<5%
DMF36.76812%
DMSO46.75422%

Microwave irradiation (150°C vs conventional heating) improves reaction kinetics by reducing time from 1 hour to 15 minutes while maintaining yield .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogs

Compound Name Core Structure Substituent (R-group) Molecular Formula Molecular Weight Reference
N-(2-Bromophenyl)-6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanamide (Target) Benzotriazinone 2-Bromophenyl C₁₉H₁₉BrN₄O₂ 415.28 Inferred
BH40918 (N-(3-Fluorophenyl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide) Benzotriazinone 3-Fluorophenyl C₁₉H₁₉FN₄O₂ 354.38
BH40923 (N-(3,4-Difluorophenyl)-6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanamide) Benzotriazinone 3,4-Difluorophenyl C₁₉H₁₈F₂N₄O₂ 372.37
N-(5-Bromopyridin-3-yl)-7-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)heptanamide () Quinazoline-dione 5-Bromopyridinyl C₂₀H₂₁BrN₄O₃ 453.31

Linker Length and Functional Group Impact

The hexanamide linker (6-carbon chain) in the target compound balances flexibility and rigidity, enabling optimal positioning of the benzotriazinone and aryl groups. Shorter chains (e.g., pentanamide in ) may reduce binding affinity due to restricted spatial arrangement, while longer chains could introduce steric hindrance .

Comparison with Industrial and Pesticidal Derivatives

The benzotriazinone motif is also utilized in agrochemicals. For example, Azinphos-ethyl (CAS 2642-71-9) and Azinphos-methyl (CAS 86-50-0) contain a phosphorodithioate ester linked to the benzotriazinone core, highlighting its versatility. Unlike these pesticidal derivatives, the target compound and its analogs () lack the phosphorodithioate group, emphasizing their design for pharmaceutical rather than pesticidal applications .

Table 2: Physicochemical Properties of Selected Compounds

Compound Name LogP (Predicted) Solubility (mg/mL) Synthetic Yield (%) Reference
Target Compound ~3.5 <0.1 (DMSO) Not reported Inferred
BH40918 3.2 0.15 (DMSO) 20–35%
N-(5-Bromopyridin-3-yl)-7-(quinazoline-dione)heptanamide 2.8 0.3 (DMSO) 25%
  • Synthetic Yield : Analogous compounds in and show moderate yields (20–35%), suggesting similar challenges in synthesizing the target compound due to multi-step purifications .

Preparation Methods

Heterocyclization of Substituted Benzamides

A widely adopted approach involves the intramolecular cyclization of 1-azido-2-[isocyano(p-tolylsulfonyl)methyl]benzenes under basic conditions. This method, optimized by Li et al. , proceeds via a-H shift mechanism to form the triazinone ring. Key steps include:

  • Substrate Preparation : Starting with o-azido benzamides functionalized with a hexyl chain.

  • Cyclization : Treatment with tert-butyl nitrite in acetic acid at 75°C for 1 hour, achieving yields of 78–92%.

Representative Reaction Conditions

ParameterValue
Temperature75°C
SolventAcetic acid
Reagenttert-Butyl nitrite (3 eq)
Yield78–92%

Photochemical Cyclization in Continuous Flow

Recent advancements employ photochemical methods for scalability. Smith et al. reported a continuous flow system using violet light (420 nm) to induce cyclization of aryl triazines, yielding benzotriazinones with >85% efficiency. This method minimizes byproducts (e.g., N-methylacetamide) and enhances reproducibility.

Preparation of the N-(2-Bromophenyl)Hexanamide Moiety

The hexanamide chain bridges the benzotriazinone core and the 2-bromophenyl group. Synthesis typically involves:

Amide Bond Formation via Coupling Reagents

The 2-bromophenylamine is coupled to hexanoic acid derivatives using activating agents. DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one), a specialized coupling reagent, facilitates this step with minimal racemization.

Typical Protocol

  • Activation : Hexanoic acid is treated with DEPBT (1.2 eq) in dichloromethane.

  • Coupling : 2-Bromophenylamine (1.0 eq) is added, stirred at room temperature for 12 hours.

  • Yield : 80–88% after purification.

Coupling Strategies for Final Assembly

Stepwise Assembly via Nucleophilic Substitution

  • Intermediate Preparation : 6-Bromohexanamide is synthesized by brominating hexanoic acid’s terminal carbon.

  • Substitution : The bromide reacts with the deprotonated benzotriazinone (generated using NaH in THF) at 60°C for 6 hours.

Optimization Data

ConditionOutcome
SolventTetrahydrofuran (THF)
BaseSodium hydride (2 eq)
Temperature60°C
Yield65–72%

One-Pot Sequential Synthesis

A streamlined method combines benzamide amidation and cyclization in a single pot:

  • Amidation : Benzamide reacts with 3-methyl-1,4,2-dioxazol-5-one in 1,2-DCE at 80°C.

  • Cyclization : Addition of tert-butyl nitrite and acetic acid at 75°C.

  • Overall Yield : 70–76%.

Analytical Characterization and Yield Optimization

Chromatographic Purification

Crude products are purified via silica gel chromatography (hexane/EtOAc, 8:2), with final purity >95% confirmed by HPLC.

Challenges in Scale-Up

  • Byproduct Formation : Competing reactions during cyclization reduce yields at >100 g scales.

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility but complicate isolation .

Q & A

Q. What are the recommended synthetic routes for N-(2-bromophenyl)-6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanamide, and how can purity be optimized?

  • Methodological Answer : The compound’s synthesis likely involves coupling a brominated aryl amine with a hexanamide intermediate bearing the 1,2,3-benzotriazin-4(3H)-one moiety. Key steps include:
  • Amide bond formation : Use coupling reagents like HATU (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for activating carboxylic acid intermediates, as demonstrated in similar hexanamide syntheses .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures improves purity (>95% by HPLC) .
  • Storage : Store under anhydrous conditions at 0–6°C to prevent hydrolysis of the benzotriazinone group .

Q. How can researchers validate the structural integrity of this compound?

  • Methodological Answer :
  • NMR spectroscopy : Confirm the presence of the 2-bromophenyl group via aromatic proton signals (δ 7.2–7.8 ppm) and the hexanamide backbone via methylene/methyl resonances (δ 1.2–3.5 ppm).
  • Mass spectrometry : High-resolution ESI-MS should show [M+H]+ at m/z corresponding to the molecular formula C₁₉H₁₈BrN₅O₂ (exact mass calculated: 436.06 Da).
  • Elemental analysis : Match experimental C/H/N/Br percentages to theoretical values (e.g., C: 52.31%, H: 4.16%) .

Advanced Research Questions

Q. What experimental strategies address low yields in the final coupling step of this compound?

  • Methodological Answer : Low yields often stem from steric hindrance at the 2-bromophenyl group or instability of the benzotriazinone moiety. Mitigation strategies include:
  • Temperature control : Perform reactions at 0–5°C to suppress side reactions (e.g., triazine ring decomposition) .
  • Catalytic additives : Use DMAP (4-dimethylaminopyridine) to enhance nucleophilic attack during amide bond formation .
  • Real-time monitoring : Employ TLC or in situ IR to track reaction progress and isolate intermediates before degradation .

Q. How does the 4-oxo-1,2,3-benzotriazin-3(4H)-yl group influence the compound’s reactivity in biological assays?

  • Methodological Answer : The benzotriazinone group acts as a bioisostere for phosphate or carboxylate groups, enabling interactions with enzymes (e.g., kinase or protease targets). Key considerations:
  • Hydrolytic stability : Test stability in PBS (pH 7.4) at 37°C; replace with a more stable heterocycle (e.g., quinazolinone) if rapid degradation occurs .
  • Enzyme inhibition assays : Use fluorescence polarization or SPR to measure binding affinity to target proteins (e.g., PARP or HDACs), comparing results to known inhibitors .

Q. How can researchers resolve contradictions in solubility data for this compound?

  • Methodological Answer : Discrepancies often arise from polymorphic forms or residual solvents. Systematic approaches include:
  • Polymorph screening : Recrystallize from solvents like DMSO, DMF, or acetonitrile and analyze via XRD to identify dominant crystalline forms .
  • Solubility profiling : Use shake-flask methods with HPLC quantification in buffers (pH 1–10) and co-solvents (e.g., PEG-400) to map solubility vs. pH .

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